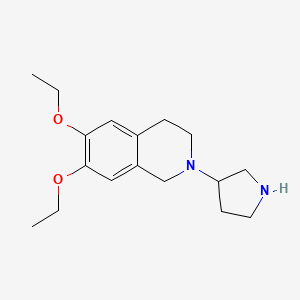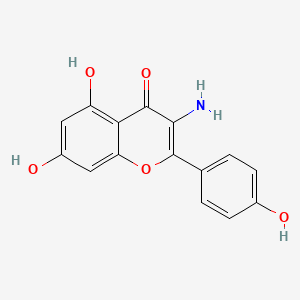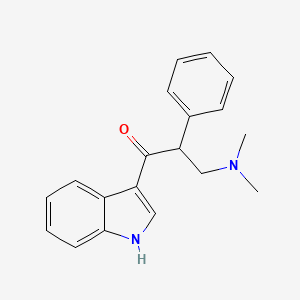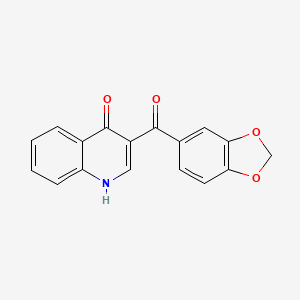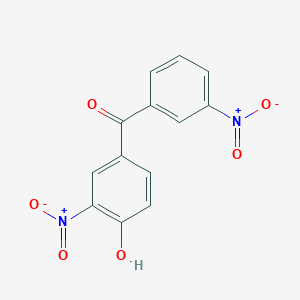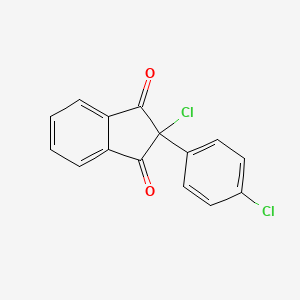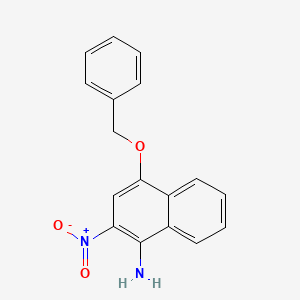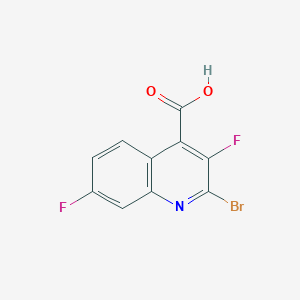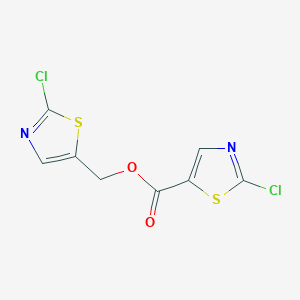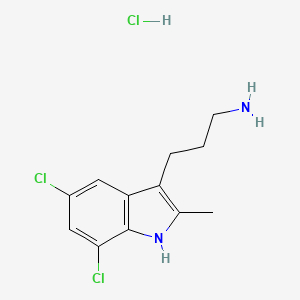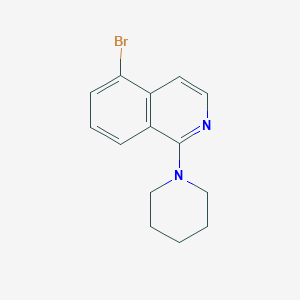
5-Bromo-1-(piperidin-1-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(piperidin-1-yl)isoquinoline is a chemical compound with the molecular formula C14H15BrN2 It is an isoquinoline derivative, which means it contains a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(piperidin-1-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine in nitrobenzene as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(piperidin-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for bromination reactions.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce complex polycyclic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-(piperidin-1-yl)isoquinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(piperidin-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoisoquinoline: Another brominated isoquinoline derivative with similar chemical properties.
1-(Piperidin-1-yl)isoquinoline: Lacks the bromine atom but shares the piperidine and isoquinoline structure.
Uniqueness
5-Bromo-1-(piperidin-1-yl)isoquinoline is unique due to the presence of both the bromine atom and the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C14H15BrN2 |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
5-bromo-1-piperidin-1-ylisoquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-13-6-4-5-12-11(13)7-8-16-14(12)17-9-2-1-3-10-17/h4-8H,1-3,9-10H2 |
Clave InChI |
VWARYMSDYIHDKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=CC3=C2C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2(1H)-one](/img/structure/B15063532.png)


